

# Rivaroxaban: A Comprehensive Technical Guide to its Molecular Structure and Synthesis

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## Compound of Interest

Compound Name: Rivaroxaban

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This technical guide provides an in-depth exploration of the molecular structure and synthesis of **rivaroxaban**, a potent, orally bioavailable direct inhibitor of Factor Xa.<sup>[1]</sup> Marketed under the brand name Xarelto®, it is a widely prescribed anticoagulant for the treatment and prevention of various thromboembolic disorders.<sup>[2][3]</sup> This document details its chemical characteristics, key structural features, established synthetic pathways with experimental protocols, and its mechanism of action within the coagulation cascade.

## Molecular Structure and Physicochemical Properties

**Rivaroxaban** is a pure (S)-enantiomer with a complex molecular architecture.<sup>[4]</sup> Its structure is a derivative of morpholine and thiophene and is characterized by a central oxazolidinone core.<sup>[2][5]</sup> This core structure is also found in the antibiotic linezolid.<sup>[2]</sup>

The IUPAC name for **rivaroxaban** is (S)-5-chloro-N-[(2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl)methyl]thiophene-2-carboxamide.<sup>[1][2]</sup> It is an odorless, non-hygroscopic, white to yellowish powder that is practically insoluble in water and only slightly soluble in organic solvents.<sup>[4][6]</sup>

## Key Structural Features

The **rivaroxaban** molecule can be dissected into three main components:

- Chlorothiophene moiety: This aromatic ring with a chlorine substituent plays a crucial role in the molecule's binding to the S1 pocket of Factor Xa.[6]
- Oxazolidinone core: This five-membered heterocyclic ring is a key structural element shared with other bioactive compounds and is central to the molecule's overall conformation.[2]
- Morpholinone-phenyl group: This part of the molecule contributes to its binding affinity and pharmacokinetic properties.

## Physicochemical Data

The key quantitative data for **rivaroxaban** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{19}H_{18}ClN_3O_5S$	[1][7]
Molecular Weight	435.88 g/mol	[1][7]
CAS Number	366789-02-8	[2][7]
Appearance	White to yellowish powder	[4]
Purity	≥99%	[7]
Hydrogen Bond Donors	1	[8]
Rotatable Bonds	6	[8]
Topological Polar Surface Area	116.42 Å <sup>2</sup>	[8]
Elemental Analysis	C: 52.35%, H: 4.16%, Cl: 8.13%, N: 9.64%, O: 18.35%, S: 7.36%	[1]

## Synthesis of Rivaroxaban

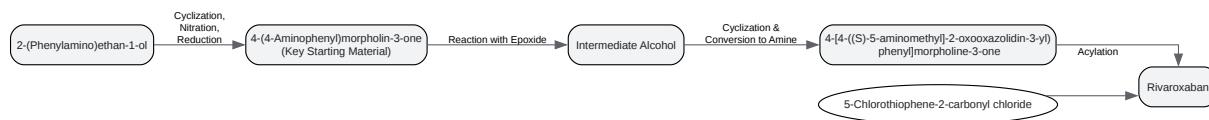
Several synthetic routes for **rivaroxaban** have been developed. A common and efficient approach involves the reaction of 4-(4-aminophenyl)morpholin-3-one with a suitable electrophile to form the oxazolidinone ring, followed by coupling with 5-chlorothiophene-2-carbonyl chloride.

## A Representative Synthetic Scheme

A widely cited synthesis of **rivaroxaban** proceeds through the following key steps:

- Preparation of the key starting material, 4-(4-aminophenyl)morpholin-3-one, through the cyclization of 2-(phenylamino)ethan-1-ol with chloroacetyl chloride, followed by nitration and subsequent reduction of the nitro group.[9]
- Reaction of 4-(4-aminophenyl)morpholin-3-one with an epoxide to introduce the propanolamine side chain.
- Cyclization to form the oxazolidinone ring.
- Conversion of the terminal alcohol to an amine.
- Finally, acylation of the amine with 5-chlorothiophene-2-carbonyl chloride to yield **rivaroxaban**.[3]

The logical relationship of a common synthetic pathway is illustrated in the diagram below.



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*A simplified logical workflow for the synthesis of **rivaroxaban**.*

## Detailed Experimental Protocol: Final Acylation Step

The final step in the synthesis of **rivaroxaban** is the acylation of 4-[4-((S)-5-aminomethyl)-2-oxooxazolidin-3-yl]phenyl)morpholine-3-one with 5-chlorothiophene-2-carbonyl chloride.[3] The following protocol is adapted from published literature.

Materials:

- 4-[4-((S)-5-aminomethyl]-2-oxooxazolidin-3-yl) phenyl]morpholine-3-one methanesulfonate salt
- 5-chlorothiophene-2-carbonyl chloride
- Potassium bicarbonate ( $\text{KHCO}_3$ )
- Methyl ethyl ketone (MEK)
- Toluene
- Water
- Ethanol

#### Procedure:

- The methanesulfonate salt of (S)-4-[4-(5-aminomethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one (2.0 kg) is dissolved in a mixture of 5.0 L of methyl ethyl ketone (MEK) and 10.0 L of water.[3]
- A solution of potassium bicarbonate (1.55 kg in 5.0 L of water) is added to the mixture, which is then stirred and cooled to 15°C.[3]
- A solution of 5-chlorothiophene-2-carbonyl chloride (13.9 L, 2.14 M in toluene) in 6.0 L of MEK is added.[3]
- The reaction mixture is stirred at 20°C for 15 minutes.[3]
- After the reaction is complete, ethanol (16.0 L) is added, and the mixture is stirred at 35°C for 30 minutes.[3]
- The mixture is then heated to 50°C for 30 minutes and filtered.[3]
- The clear filtrate is cooled to 5°C and stirred for 2 hours to allow for crystallization.[3]
- The resulting product is collected by filtration, washed with hot water (2 x 2.5 L, 60°C) and ethanol (2 x 3.0 L), and then dried under vacuum to yield **rivaroxaban**.[3]

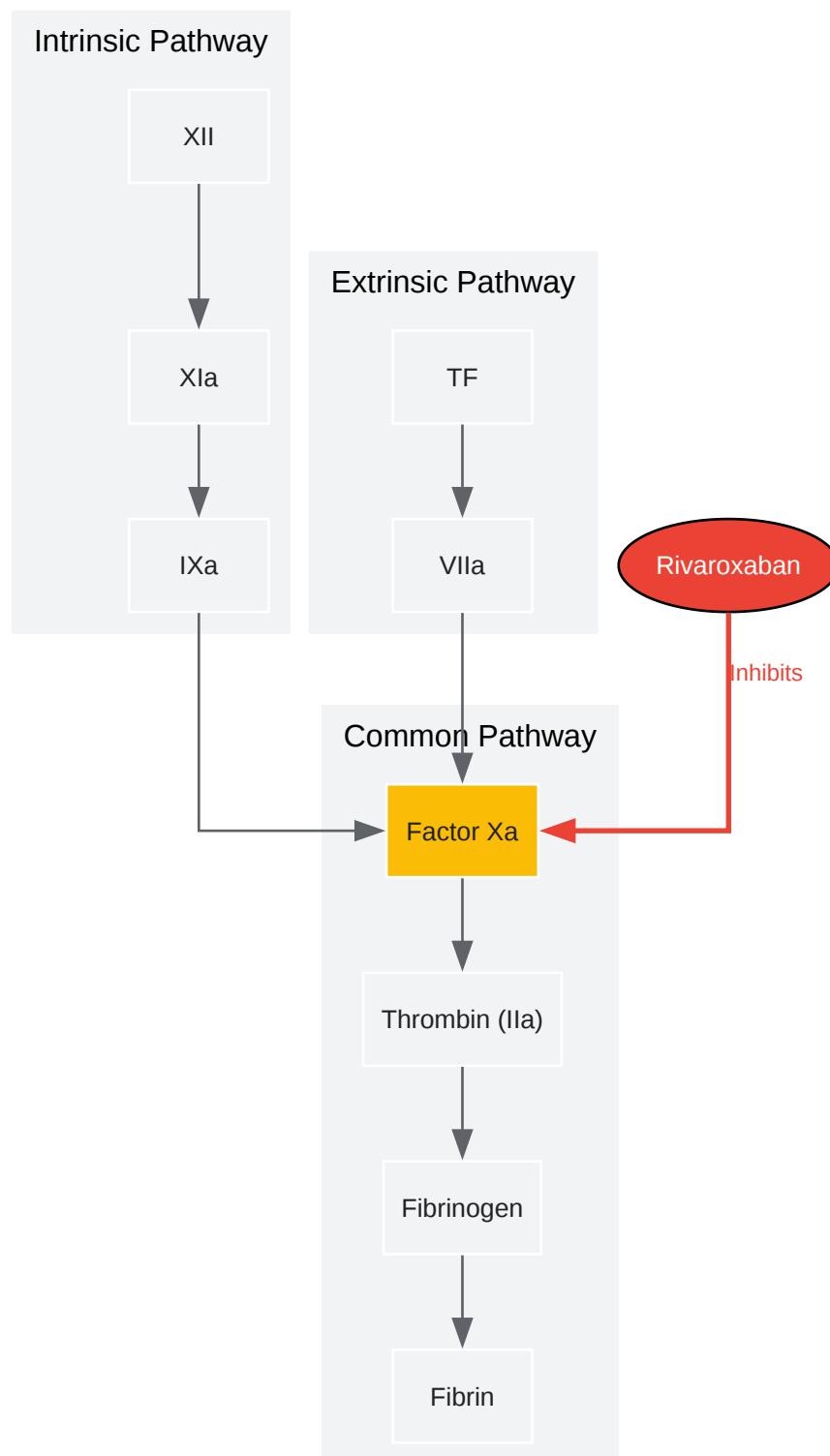
## Synthesis Data

Parameter	Value	Reference
Yield	96% (for the final acylation step)	[3]
Melting Point	229.5-231 °C	[3]
Purity (HPLC)	99.95%	[3]
(R)-isomer	< 0.03%	[3]

## Mechanism of Action and Signaling Pathway

**Rivaroxaban** is a selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[2] By inhibiting FXa, **rivaroxaban** effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[10] This, in turn, prevents the formation of fibrin clots.[10][11] **Rivaroxaban** inhibits both free FXa and FXa bound in the prothrombinase complex.[2]

The coagulation cascade and the point of inhibition by **rivaroxaban** are depicted below.



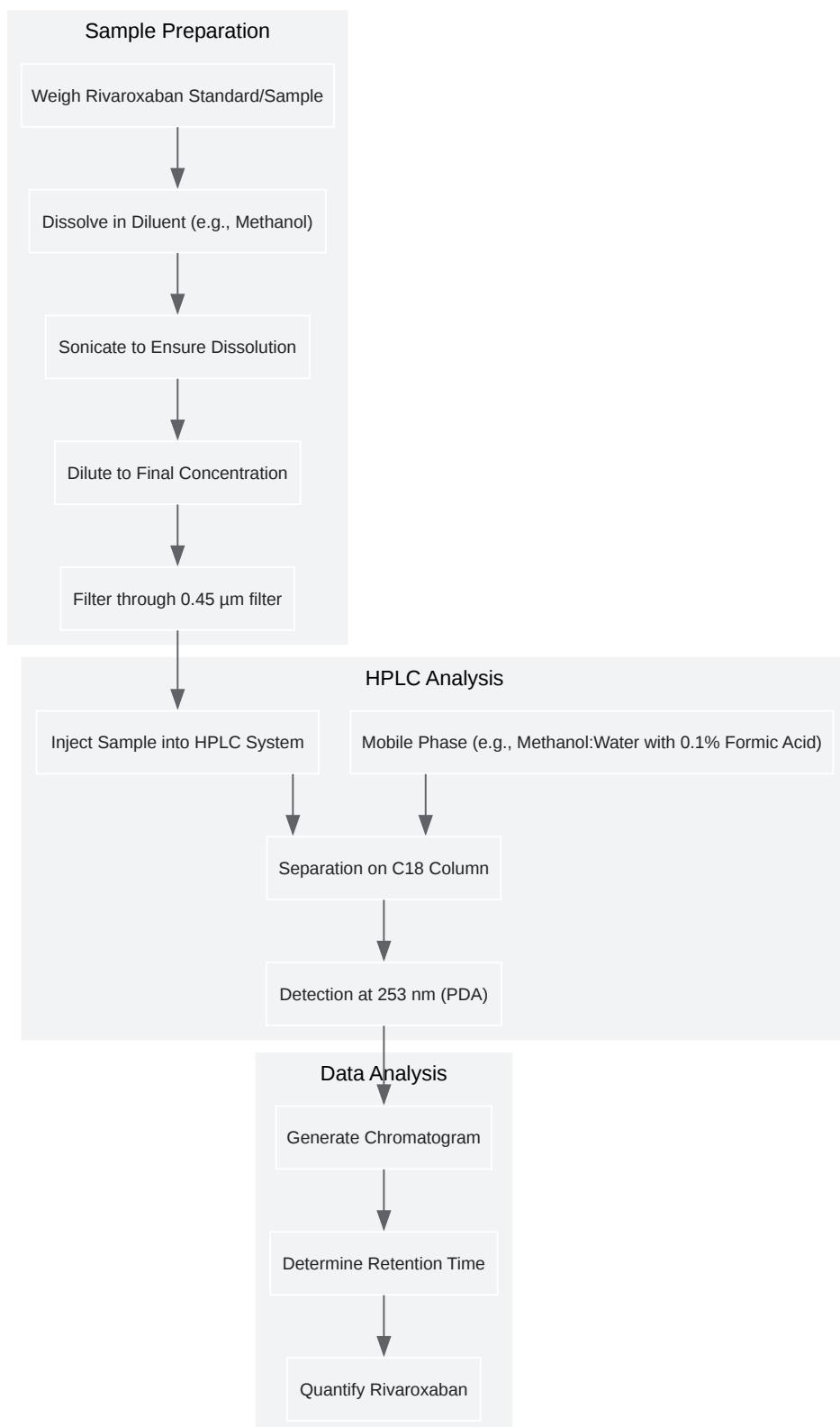
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*The coagulation cascade and the inhibitory action of **rivaroxaban** on Factor Xa.*

Recent studies have also suggested that **rivaroxaban** may have anti-inflammatory and pro-fibrinolytic properties through its effects on the NF-κB signaling pathway.[12]

## Experimental Workflows: Quality Control and Analysis

The quality and purity of **rivaroxaban** in bulk drug and pharmaceutical dosage forms are typically assessed using High-Performance Liquid Chromatography (HPLC).[13][14][15] A standard workflow for the RP-HPLC analysis of **rivaroxaban** is outlined below.

[Click to download full resolution via product page](#)*A typical experimental workflow for the RP-HPLC analysis of rivaroxaban.*

This workflow ensures the accurate and precise quantification of **rivaroxaban**, which is essential for quality control in pharmaceutical manufacturing.[14][15] The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[14]

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